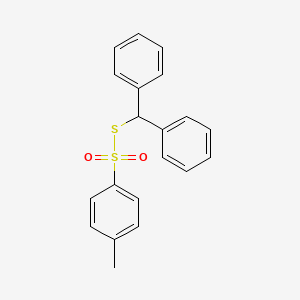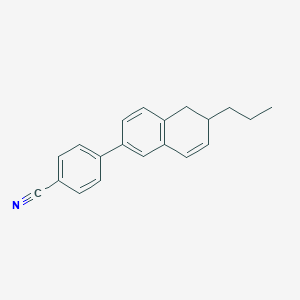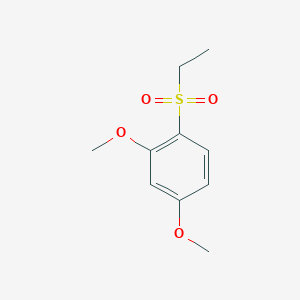
1-(Ethanesulfonyl)-2,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethanesulfonyl)-2,4-dimethoxybenzene is an organic compound characterized by the presence of an ethanesulfonyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions
Vorbereitungsmethoden
The synthesis of 1-(Ethanesulfonyl)-2,4-dimethoxybenzene typically involves the sulfonylation of 2,4-dimethoxybenzene. One common method is the reaction of 2,4-dimethoxybenzene with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(Ethanesulfonyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanesulfonyl derivatives with reduced functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Ethanesulfonyl)-2,4-dimethoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are tested for efficacy and safety in preclinical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Ethanesulfonyl)-2,4-dimethoxybenzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various biological effects. The methoxy groups on the benzene ring may also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
1-(Ethanesulfonyl)-2,4-dimethoxybenzene can be compared with other similar compounds such as:
1-(Ethanesulfonyl)-4-methoxybenzene: This compound has only one methoxy group, which may result in different chemical reactivity and biological activity.
1-(Methanesulfonyl)-2,4-dimethoxybenzene: The presence of a methanesulfonyl group instead of an ethanesulfonyl group can affect the compound’s properties and applications.
2,4-Dimethoxybenzenesulfonic acid: This compound has a sulfonic acid group, which significantly alters its solubility and reactivity compared to the sulfonyl derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and sulfonyl groups, which provide a versatile platform for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
85477-05-0 |
|---|---|
Molekularformel |
C10H14O4S |
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
1-ethylsulfonyl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H14O4S/c1-4-15(11,12)10-6-5-8(13-2)7-9(10)14-3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
PFBSCLHGHNWJNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
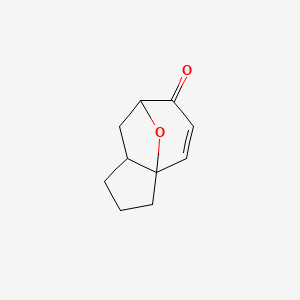
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)
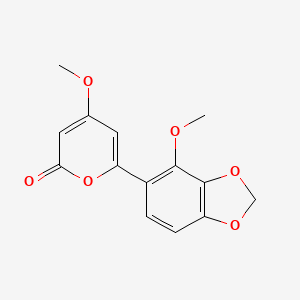
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)


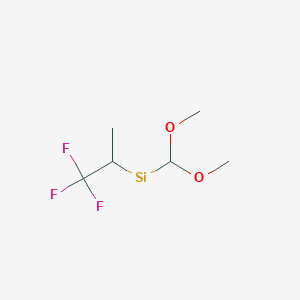
![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)
